(3-(Dimethylamino)-4,5-difluorophenyl)boronic acid
Overview
Description
(3-(Dimethylamino)-4,5-difluorophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with dimethylamino and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)-4,5-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(dimethylamino)-4,5-difluoroiodobenzene using bis(pinacolato)diboron under inert atmosphere conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (3-(Dimethylamino)-4,5-difluorophenyl)boronic acid can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.
Oxidation Reactions: The boronic acid group can be oxidized to form phenols.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include DMF, toluene, and ethanol.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)-4,5-difluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura reactions, the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the desired product.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the dimethylamino and difluoro substituents.
4-(Dimethylamino)phenylboronic Acid: Contains a dimethylamino group but lacks the difluoro substituents.
4,5-Difluorophenylboronic Acid: Contains difluoro substituents but lacks the dimethylamino group.
Uniqueness: (3-(Dimethylamino)-4,5-difluorophenyl)boronic acid is unique due to the presence of both dimethylamino and difluoro groups on the phenyl ring. This combination of substituents can influence the electronic properties and reactivity of the compound, making it valuable in specific synthetic applications where these properties are desired.
Properties
IUPAC Name |
[3-(dimethylamino)-4,5-difluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BF2NO2/c1-12(2)7-4-5(9(13)14)3-6(10)8(7)11/h3-4,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEROLXETCMMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.